dITP Exhibits 10-Fold Lower Catalytic Efficiency than dGTP with Human DNA Polymerase-ι
Human DNA polymerase-ι incorporates dITP with 10-fold lower catalytic efficiency (kcat/Km = 0.01) compared to dGTP (kcat/Km = 0.10) when replicating across template T/U [1]. This reduced efficiency reflects a higher Km (144.3 μM for dITP vs. 29.8 μM for dGTP) and lower kcat (1.36 min⁻¹ vs. 2.97 min⁻¹) [1]. The data provide a quantitative basis for the slower incorporation of dITP in mutagenic bypass and support its use in applications requiring controlled nucleotide misincorporation rates.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 0.01; Km = 144.3±13.0 μM; kcat = 1.36±0.03 min⁻¹ |
| Comparator Or Baseline | dGTP: kcat/Km = 0.10; Km = 29.8±1.74 μM; kcat = 2.97±0.07 min⁻¹ |
| Quantified Difference | 10-fold lower efficiency; 4.8-fold higher Km; 2.2-fold lower kcat |
| Conditions | Human DNA polymerase-ι; template T/U; steady-state kinetics |
Why This Matters
Quantifies the reduced incorporation rate of dITP vs. dGTP, enabling precise control over mutation frequency in directed evolution and error-prone PCR.
- [1] Replication across template T/U by human DNA polymerase-ι. Table 2: Kinetic constants for dGTP and dITP. PMC3030472. 2009. View Source
